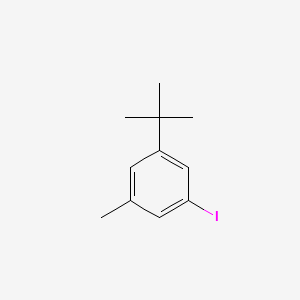

1-(tert-Butyl)-3-iodo-5-methylbenzene

Description

Properties

Molecular Formula |

C11H15I |

|---|---|

Molecular Weight |

274.14 g/mol |

IUPAC Name |

1-tert-butyl-3-iodo-5-methylbenzene |

InChI |

InChI=1S/C11H15I/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 |

InChI Key |

MRUDJOSURZNYSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Considerations:

-

Directing Effects :

-

The tert-butyl group is a strong electron-donating, meta -directing substituent.

-

The methyl group is a weakly activating, ortho/para -directing substituent.

-

Iodine, once introduced, is a deactivating, meta -directing group.

-

Method 1.1: Sequential Substitution

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions enable the formation of carbon–halogen bonds under controlled conditions. This approach is particularly effective for introducing iodine into pre-functionalized aromatic systems.

Method 2.1: Suzuki-Miyaura Coupling

While Suzuki coupling typically involves boronic acids and aryl halides, iodine can be introduced via alternative routes. For example:

-

Halogen Exchange : Convert a brominated or chlorinated precursor to iodinated using a strong reducing agent (e.g., CuI).

-

Coupling : React the iodinated intermediate with a tert-butyl-substituted boronic acid.

Limitations :

-

Requires pre-functionalized starting materials.

-

Limited scalability due to stoichiometric reagents.

Method 2.2: Direct Arylation

Palladium-catalyzed direct arylation (PDA) bypasses the need for pre-halogenation. A representative protocol involves:

-

Catalyst : Pd(OAc)₂ with AgOAc as a co-catalyst.

-

Solvent : Hexafluoroisopropanol (HFIP) or 1,2-dichloroethane (DCE).

-

Substrate : 1-tert-Butyl-5-methylbenzene with a directing group (e.g., carboxylic acid).

Example Protocol :

-

Step 1 : Introduce a carboxylic acid directing group at position 3.

-

Step 2 : Perform Pd-mediated iodination ortho to the directing group.

-

Step 3 : Remove the directing group.

Key Data :

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-tert-Butyl-5-methylbenzene | Pd(OAc)₂/AgOAc | HFIP | 45–60 | |

| 3-Iodo-5-methylbenzene | [Cp*IrCl₂]₂/NIS | DCE | 70–85 |

Radical Iodination

Radical-based methods offer a pathway for iodination without requiring directing groups. N-Iodoamides (e.g., N-iodosuccinimide, NIS) are commonly used.

Method 3.1: TBAI-PIDA System

A chemoselective iodination protocol using tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) achieves high regioselectivity for terminal alkynes. While this method targets alkynes, analogous strategies could apply to aromatic systems:

-

Mechanism : TBAI acts as an iodine source, while PIDA generates the iodinating species.

-

Application : React 1-tert-Butyl-5-methylbenzene with TBAI/PIDA in MeCN or HFIP.

Example Reaction :

Advantages :

Iodine Electrophilic Cyclization

This method leverages iodine’s electrophilic properties to construct polycyclic systems. For example, iodine can cyclize diynes to form iodobenzofurans. While less directly applicable, analogous strategies could be adapted for linear aromatics.

Comparative Analysis of Methods

The choice of method depends on starting material availability, desired yield, and functional group tolerance.

| Method | Advantages | Limitations |

|---|---|---|

| Electrophilic Iodination | Simple, cost-effective | Poor regioselectivity; requires directing groups |

| Palladium-Catalyzed Coupling | High selectivity; scalable | Expensive catalysts; multi-step synthesis |

| Radical Iodination | Mild conditions; no directing groups | Limited to specific substrates |

| Ir-Catalyzed C–H Activation | Regioselective; efficient | Requires specialized catalysts |

Characterization and Stability

1-(tert-Butyl)-3-iodo-5-methylbenzene is characterized by:

Chemical Reactions Analysis

1-(tert-Butyl)-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(tert-Butyl)-3-iodo-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(tert-Butyl)-3-iodo-5-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This makes the compound a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(tert-Butyl)-3-iodo-5-methylbenzene, it is compared to structurally analogous compounds below.

Structural Analogues and Their Properties

Reactivity and Stability

- Steric Effects : The tert-butyl group in 1-(tert-Butyl)-3-iodo-5-methylbenzene imposes significant steric hindrance, reducing reactivity at the ortho positions compared to less bulky analogs like tert-butyl carbamates .

- Halogen Influence : Iodine’s polarizability and weak C–I bond make it superior to chlorine or bromine in facilitating cross-coupling reactions. For instance, fluorophenyl analogs (e.g., PK00971E-2) exhibit lower reactivity in such reactions due to fluorine’s strong C–F bond .

- Thermal Stability : The tert-butyl group enhances thermal stability, as seen in QY-9217, which remains stable under standard storage conditions .

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-Butyl)-3-iodo-5-methylbenzene, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves electrophilic iodination of a pre-functionalized tert-butyl-methylbenzene precursor. Iodine monochloride (ICl) in the presence of FeCl₃ as a Lewis acid catalyst is effective, leveraging the methyl group’s directing effects. Stepwise approaches, as seen in tert-butyl carbamate syntheses, suggest using protecting groups to prevent substitution at the tert-butyl position . Optimization includes controlling temperature (0–25°C) and iodinating agent-to-substrate ratios (1:1.2 molar ratio) to minimize di-iodination. Reaction progress should be monitored via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 1-(tert-Butyl)-3-iodo-5-methylbenzene, and what key spectral features should researchers anticipate?

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (9H), while the methyl group resonates near 2.3 ppm (singlet).

- ¹³C NMR : Tert-butyl carbons appear at 29–35 ppm (CH₃) and 50–55 ppm (quaternary C). The iodine substituent deshields adjacent carbons.

- MS (EI) : Molecular ion [M]⁺ at m/z 274.03 (C₁₁H₁₅I).

- IR : C-I stretches (~500–600 cm⁻¹) and absence of carbonyl peaks confirm structure .

Q. How does the tert-butyl group influence the compound’s solubility and stability under varying experimental conditions?

The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, ether) due to its bulky, hydrophobic nature. Stability studies on analogous tert-butyl carbamates show degradation under strong acids (e.g., H₂SO₄) or prolonged heating (>100°C). Storage at 2–8°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence regioselectivity in further substitution reactions?

The tert-butyl group’s steric bulk directs electrophiles to the para position relative to the methyl group. Computationally, DFT studies (B3LYP/6-31G*) on bromo/fluoro analogs show that the methyl group’s electron-donating nature is counterbalanced by steric hindrance from tert-butyl . Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential para-substitution, avoiding steric clashes .

Q. What strategies mitigate side reactions like deiodination or tert-butyl cleavage during functionalization?

- Deiodination : Use mild reducing agents (e.g., Na₂S₂O₃ in THF/H₂O) at 0–10°C.

- tert-Butyl stability : Avoid strong acids; employ silylation or other protecting groups.

- Cross-coupling : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O at 80°C minimizes decomposition, as shown in Suzuki reactions of tert-butyl carbamates .

Q. How can computational chemistry predict reactivity in novel reaction environments?

DFT (B3LYP/6-31G*) models electronic effects, while PCM simulations assess solvent interactions. For example, trifluoromethyl analogs demonstrate how bulky groups alter reaction barriers . Tools like Gaussian or RDKit enable virtual screening of conditions (e.g., solvent polarity, catalyst choice) to reduce experimental iterations .

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., competing substitution pathways)?

- HPLC-MS : Quantifies by-products (e.g., di-iodinated species).

- Kinetic studies : Compare Arrhenius plots under varying temperatures to identify dominant pathways.

- Isotopic labeling : ¹³C or ²H tracing clarifies mechanistic steps, as applied in tert-butyl indazole carboxylate studies .

Methodological Considerations

- Synthetic Planning : Retrosynthetic AI tools (e.g., Reaxys, Pistachio) propose routes using tert-butyl intermediates .

- Stability Testing : Accelerated degradation studies (40–60°C, 75% RH) predict shelf-life, guided by ECHA protocols .

- Regioselectivity Analysis : Combine NOESY NMR (steric interactions) with NBO calculations (electron density distribution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.